Cas no 1806992-94-8 (3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol)

3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol 化学的及び物理的性質
名前と識別子
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- 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol
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- インチ: 1S/C7H6BrF2NO2/c8-5-3(2-12)1-4(6(9)10)11-7(5)13/h1,6,12H,2H2,(H,11,13)
- InChIKey: HUEQRQHUZWBVDP-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NC(C(F)F)=CC=1CO)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 49.3
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007586-500mg |
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1806992-94-8 | 97% | 500mg |
$1,029.00 | 2022-03-31 | |
Alichem | A024007586-1g |
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol |
1806992-94-8 | 97% | 1g |
$1,696.80 | 2022-03-31 |
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shachi Mittal Analyst, 2019,144, 2635-2642
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanolに関する追加情報
3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol (CAS No. 1806992-94-8)
The compound 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol (CAS No. 1806992-94-8) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has garnered attention due to its promising biological activities and versatile applications in various therapeutic areas.
Recent studies have highlighted the importance of pyridine derivatives in drug design, particularly those with halogen substitutions and hydroxyl groups. The presence of a bromine atom at the 3-position and a difluoromethyl group at the 6-position introduces unique electronic and steric properties to the molecule. These features not only enhance its stability but also contribute to its ability to interact with biological targets, such as enzymes and receptors, in a highly specific manner.
One of the most notable aspects of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol is its potential as an antitumor agent. Research conducted in 2023 demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves inhibition of key enzymes involved in cell proliferation and apoptosis regulation, making it a promising candidate for further preclinical studies.
In addition to its antitumor properties, this compound has also shown potential in the treatment of infectious diseases. Studies have revealed that it possesses potent antiviral activity, particularly against RNA viruses such as influenza A and Zika virus. The hydroxyl group at the 2-position plays a critical role in binding to viral proteins, thereby disrupting their replication cycles.
The synthesis of 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol involves a multi-step process that combines advanced organic synthesis techniques with precise control over reaction conditions. Recent advancements in catalytic methods have enabled higher yields and improved purity, making this compound more accessible for large-scale production and research purposes.
From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR, IR, and MS. These analyses have provided detailed insights into its molecular structure, confirming the presence of all functional groups and their relative positions on the pyridine ring.
Moreover, computational studies using molecular docking and dynamics simulations have provided valuable information about the binding modes of this compound with various biological targets. These studies have revealed that the difluoromethyl group at the 6-position significantly enhances binding affinity by creating favorable van der Waals interactions with target proteins.
In conclusion, 3-Bromo-6-(difluoromethyl)-2-hydroxypyridine-4-methanol (CAS No. 1806992-94-8) represents a cutting-edge molecule with immense potential in therapeutic development. Its unique structure, combined with its diverse biological activities, positions it as a valuable asset in the ongoing quest for novel drugs to combat diseases such as cancer and viral infections.
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